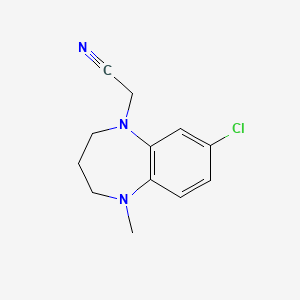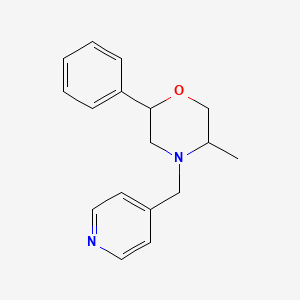
5-Methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine, also known as MPMP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MPMP is a heterocyclic compound that contains a morpholine ring, a pyridine ring, and a phenyl group.
Scientific Research Applications
5-Methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its ability to inhibit the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine is not fully understood. However, studies suggest that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, which are important for the proper functioning of the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine in lab experiments is its ability to selectively inhibit certain enzymes, which may make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-Methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antibiotic or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
5-Methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine can be synthesized using a multi-step process involving the reaction of 4-pyridinemethanol with 4-bromobenzaldehyde, followed by the reaction of the resulting compound with morpholine and then with methyl iodide. The final product is obtained through purification and isolation techniques.
properties
IUPAC Name |
5-methyl-2-phenyl-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-13-20-17(16-5-3-2-4-6-16)12-19(14)11-15-7-9-18-10-8-15/h2-10,14,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJKICBNTOZVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
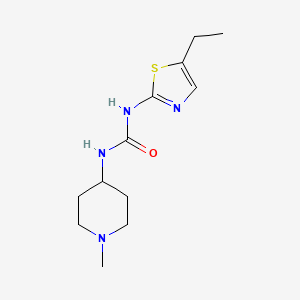
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

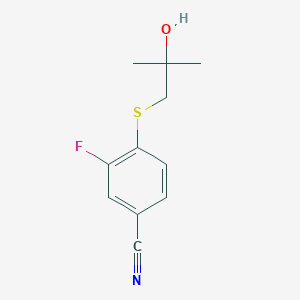
![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
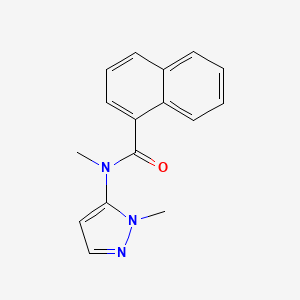
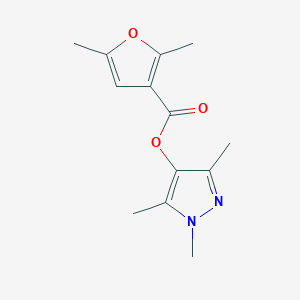
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
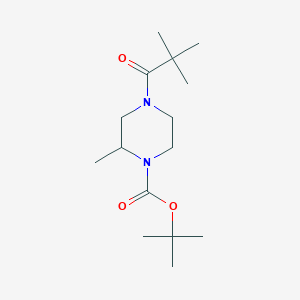
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
